

Toxicological data for substituted indole compounds

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Compound of Interest

Compound Name: 3-Hexyl-2-methyl-1H-indole

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An In-depth Technical Guide to the Toxicology of Substituted Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for substituted indole compounds. Indoles are a class of aromatic heterocyclic organic compounds, widely distributed in nature and are the precursors to many pharmaceuticals and psychoactive substances. They are found in dietary sources such as cruciferous vegetables (e.g., indole-3-carbinol) and are also produced by gut microbiota from tryptophan. Furthermore, synthetic indole derivatives, such as those found in synthetic cannabinoids, represent a significant and evolving class of drugs of abuse. Understanding the toxicological profiles of these compounds is critical for risk assessment, drug development, and public health.

Quantitative Toxicological Data

The following tables summarize key quantitative toxicological data for representative substituted indole compounds. This data is essential for comparing the relative toxicity of different derivatives and for informing dose-selection in preclinical and clinical studies.

Table 1: In Vivo Toxicological Data for Indole-3-Carbinol (I3C)

Test System	Route of Administration	Endpoint	Dose/Concentration	Observed Effects
F344/N Rats	Gavage	3-Month Study	75 - 300 mg/kg	Increased incidences of nonneoplastic lesions in the small intestine, mesenteric lymph node, and liver.[1]
Harlan Sprague Dawley Rats	Gavage	2-Year Study	75 - 300 mg/kg	Increased probability of extended diestrus and increased estrous cycle length at 300 mg/kg.[1]
B6C3F1/N Mice	Gavage	3-Month Study	125 - 250 mg/kg	Decreased sperm motility in all dosed male groups; increased probability of extended diestrus in females at 250 mg/kg.[1]
Sprague Dawley Rats	Subcutaneous	Single Dose	500 mg/kg	Lethality in 3 out of 4 rats within 1-3 hours post-exposure.[2]
BALB/c nu/nu athymic mice	Diet	3-Day Study	100 μ moles/g diet	Lethal; switching to a control diet

resulted in 75% recovery.[\[3\]](#)

Table 2: In Vitro Cytotoxicity and Genotoxicity Data for Various Indole Compounds

Compound	Test System	Endpoint	Value	Notes
Indole Derivatives (unspecified)	Cell lines	IC50	0.6 and 2 μ M	Cell protection effects against oxidative stress induced by tert-butyl hydroperoxide (tBOOH). [4] [5]
Trisindolal	Human tumor cell lines	IC50	0.50 μ M (melanoma) - 7.82 μ M (renal cancer)	Showed good tumor selectivity. [6]
3-Methylindole (3MI)	Chinese hamster ovary cells	Genotoxicity	-	Produced DNA adducts and chromosomal aberrations. [7]
Melatonin (Mel)	Chinese hamster ovary cells	Genotoxicity	-	Produced DNA adducts and chromosomal aberrations with S9 metabolic activation. [7]
Indole-3-carbinol (I3C)	HT29 cells	DNA Damage	20% DNA in tail at 100 μ M	Clear dose-dependent increase in persistent DNA degradation. [8]

Table 3: Receptor Binding Affinities for Synthetic Indole-Based Cannabinoids

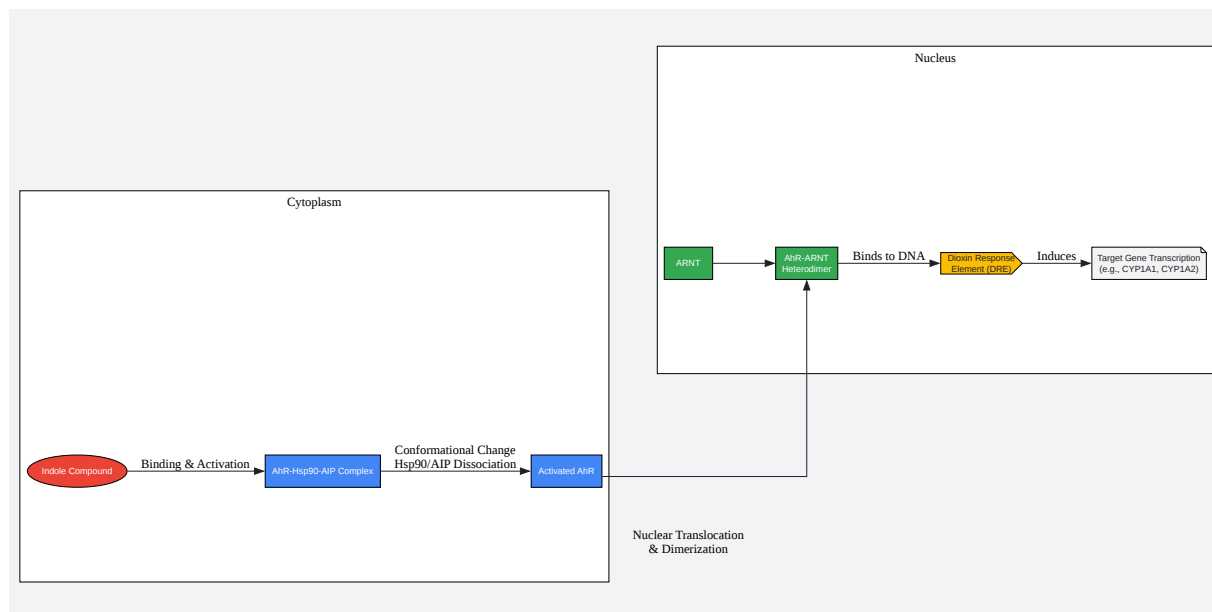
Compound	Receptor	Endpoint	Value	Notes
MDMB-FUBINACA	Human CB1	Ki	98.5 pM	A potent CB1 receptor agonist. [9][10]
Mepirapim	Human CB1	Ki	2650 nM	A relatively weak CB receptor ligand.[9]
Mepirapim	Human CB2	Ki	1850 nM	A relatively weak CB receptor ligand.[9]

Key Toxicological Mechanisms and Signaling Pathways

Substituted indoles exert their toxic effects through a variety of mechanisms. The most well-documented of these are activation of the Aryl Hydrocarbon Receptor (AhR), induction of oxidative stress, and genotoxicity.

Aryl Hydrocarbon Receptor (AhR) Activation

Many indole compounds, including indole-3-carbinol and its metabolites, are potent ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2][11] The canonical AhR signaling pathway is a key mechanism in the toxicology of these compounds. [11] Upon binding to an indole ligand, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) in the promoter regions of target genes.[12] This leads to the induction of a battery of drug-metabolizing enzymes, most notably cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1.[11] While this is a crucial part of xenobiotic metabolism, chronic or excessive activation can lead to adverse effects.

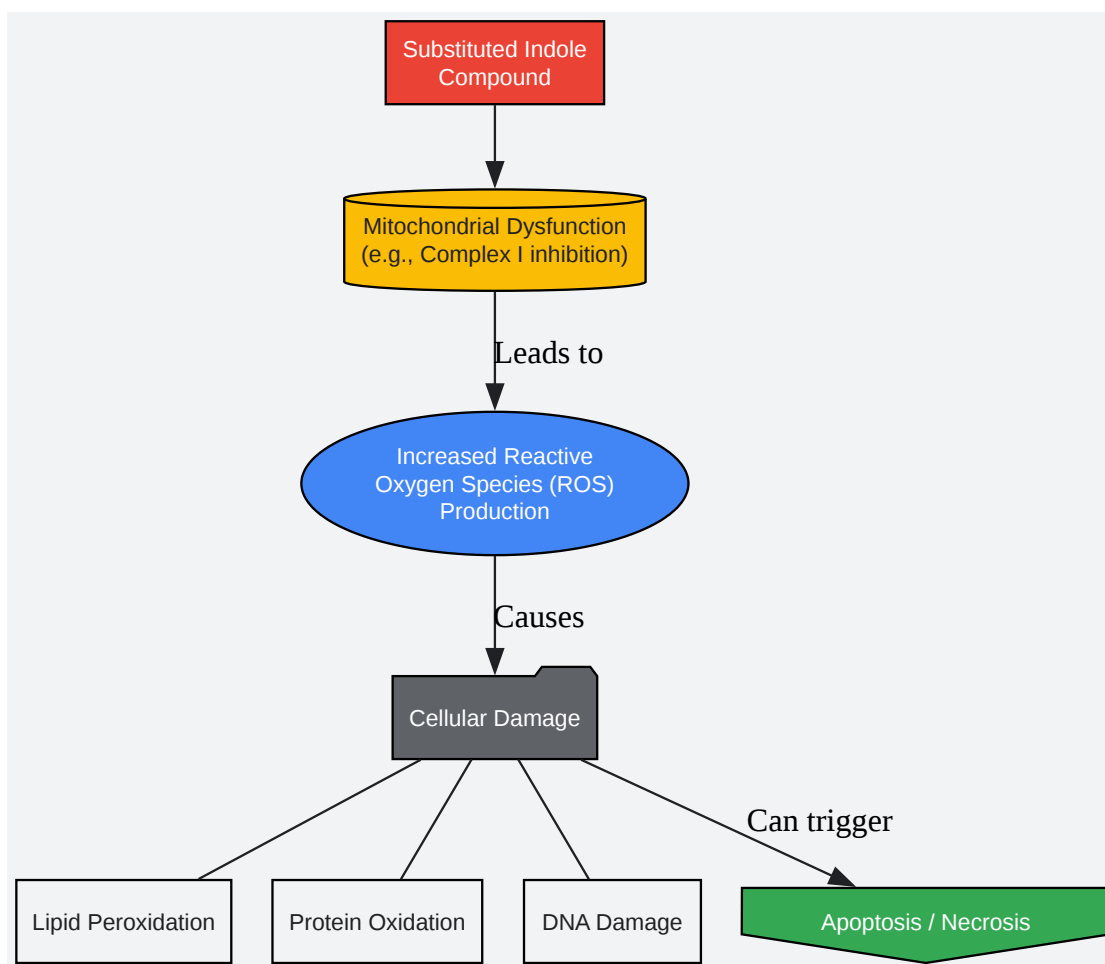


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Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Oxidative Stress and Mitochondrial Dysfunction

Several indole derivatives have been shown to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.[4][13] This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[14] A key target for indole-induced oxidative stress is the mitochondrion.[4][13] Inhibition of the mitochondrial electron transport chain can lead to increased ROS production and subsequent cellular dysfunction and death.[13]

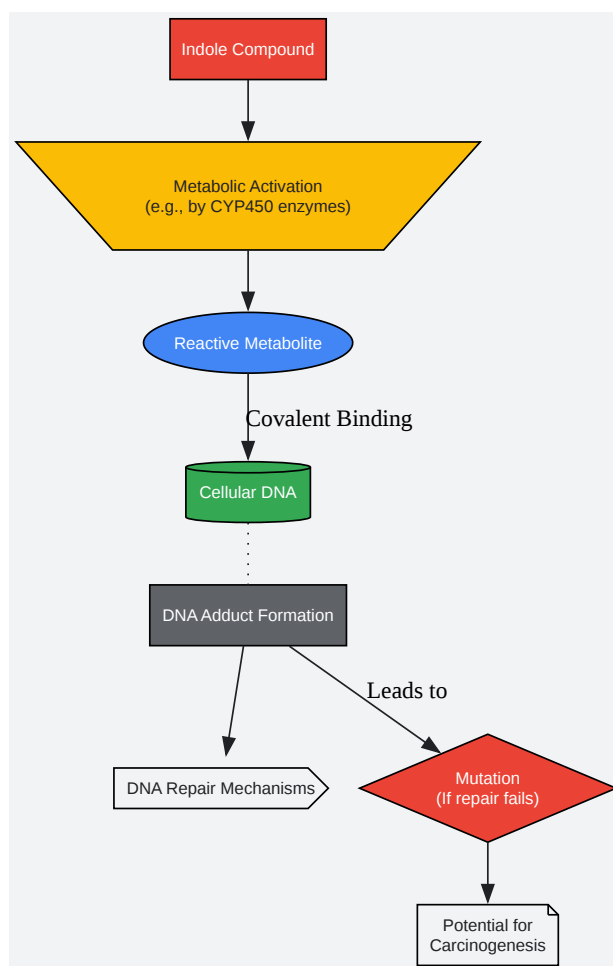


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Caption: Indole-Induced Oxidative Stress and Cellular Damage.

Genotoxicity and DNA Damage

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer.[15] Some substituted indole compounds, such as 3-methylindole and melatonin, have been shown to produce DNA adducts in the presence of metabolic activation.[7] DNA adducts are segments of DNA bound to a cancer-causing chemical, and their formation is a critical step in carcinogenesis. The genotoxic potential of these compounds can be assessed through a battery of in vitro and in vivo tests.[7] [8]



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Caption: Mechanism of Indole-Induced Genotoxicity via Metabolic Activation.

Experimental Protocols

A variety of standardized and novel experimental protocols are employed to assess the toxicology of substituted indole compounds. These range from high-throughput in vitro assays to long-term in vivo studies.

In Vitro Cytotoxicity Assays

- **MTT Assay:** This is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

- Protocol Outline:

- Plate cells (e.g., human microglial HMC3 cells) in a 96-well plate and allow them to adhere.[\[13\]](#)
- Treat cells with various concentrations of the test indole compound for a specified period (e.g., 24 hours).[\[13\]](#)
- Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.[\[13\]](#)
- Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or a lysis buffer).[\[13\]](#)
- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[\[13\]](#)
- Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Genotoxicity Assays

- Bacterial Reverse Mutation Assay (Ames Test): Used to assess the mutagenic potential of a chemical. Indole-3-carbinol has been tested using this method with varied results, some showing weak positive responses in *S. typhimurium* strain TA100.[\[1\]](#)
- In Vitro Comet Assay: A sensitive method for detecting DNA strand breaks in individual cells.[\[8\]](#)

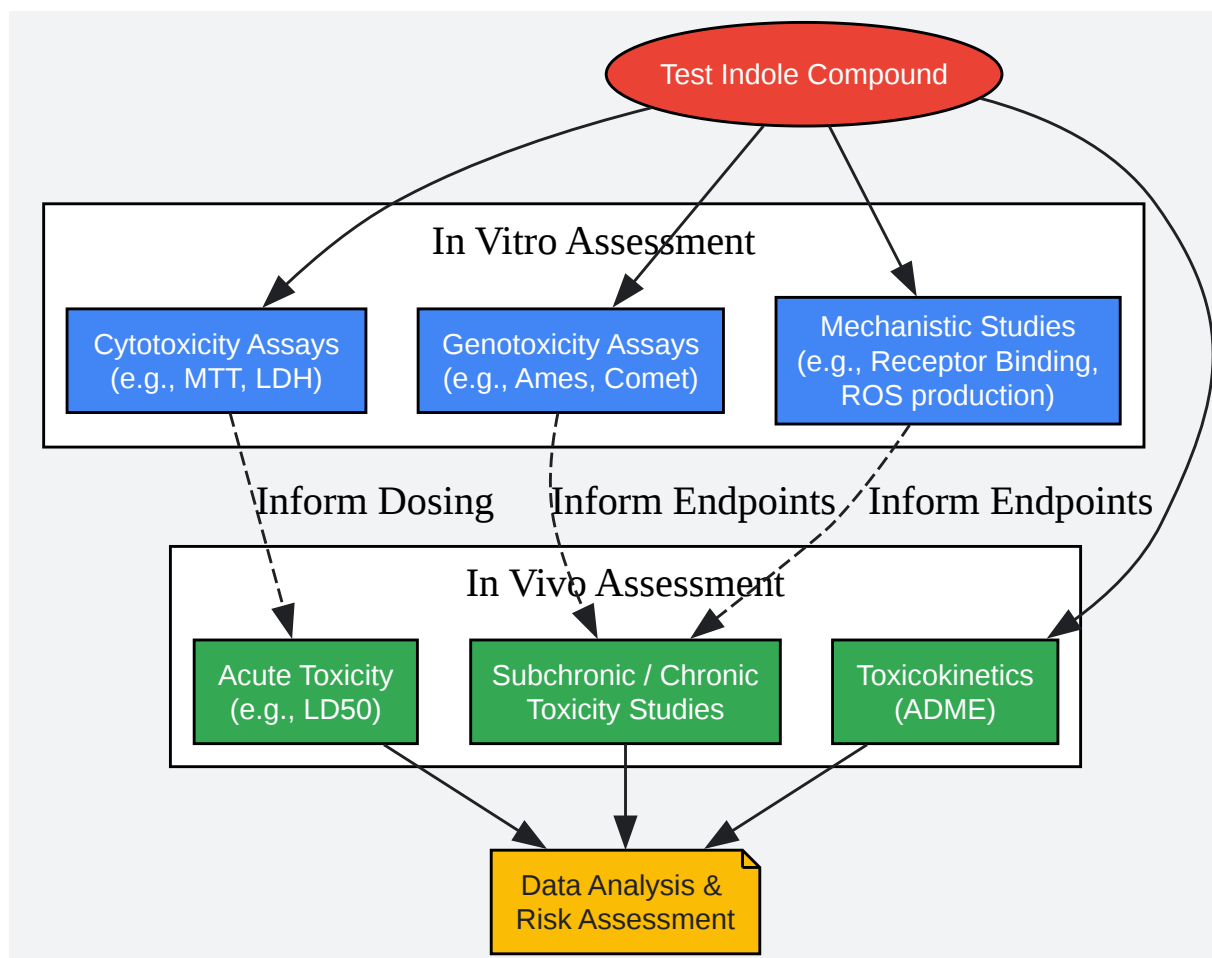
- Protocol Outline:

- Expose cells (e.g., HT29 human colon cancer cells) to the test compound.[\[8\]](#)
- Embed the cells in a thin layer of agarose on a microscope slide.
- Lyse the cells to remove membranes and cytoplasm, leaving behind the DNA-containing nucleoid.

- Subject the slides to electrophoresis. Damaged DNA (with strand breaks) will migrate away from the nucleoid, forming a "comet tail."
- Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
- In Vivo Micronucleus Test: Assesses chromosomal damage. Bone marrow or peripheral blood erythrocytes are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[\[1\]](#)

In Vivo Toxicology Studies

- Acute, Subchronic, and Chronic Toxicity Studies: These studies involve administering the test compound to animals (commonly rats and mice) over different durations to assess a wide range of toxicological endpoints.[\[1\]](#)
 - Protocol Outline (Gavage Study):
 - Select animal model (e.g., F344/N rats) and determine dose groups.[\[1\]](#)
 - Administer the indole compound, typically dissolved in a vehicle like corn oil, via oral gavage daily for the study duration (e.g., 3 months or 2 years).[\[1\]](#)
 - Monitor animals for clinical signs of toxicity, body weight changes, and food consumption.
 - At the end of the study, conduct a comprehensive necropsy.
 - Collect blood for hematology and clinical chemistry analysis.
 - Collect organs, weigh them, and perform histopathological examination to identify any treatment-related lesions.[\[1\]](#)



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Caption: General Workflow for Toxicological Assessment of Indole Compounds.

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